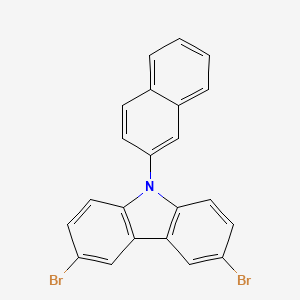

9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole

Description

The exact mass of the compound this compound is 450.93943 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromo-9-naphthalen-2-ylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMPPIIUVAZBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221237-83-7 | |

| Record name | 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis of 9-(2-Naphthalenyl)-3,6-dibromo-9H-carbazole

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the synthesis of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole, a key building block in the development of advanced organic electronic materials. The document outlines a robust and reproducible synthetic strategy, focusing on the copper-catalyzed Ullmann condensation reaction. It offers an in-depth discussion of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, providing the necessary framework to successfully synthesize and characterize this valuable carbazole derivative.

Introduction: The Significance of N-Arylcarbazole Derivatives

Carbazole-based compounds have emerged as a cornerstone in the field of materials science, particularly for organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive polymers.[1] Their rigid, planar structure and excellent hole-transporting capabilities make them ideal candidates for these applications.[2] The functionalization of the carbazole core, specifically through N-arylation and halogenation, allows for the precise tuning of its electronic and photophysical properties.

The target molecule, this compound, combines these key features. The dibrominated positions (C3 and C6) serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of complex polymeric and dendritic structures.[3] The N-linked naphthalenyl group enhances the molecule's thermal stability and modulates its highest occupied molecular orbital (HOMO) level. This strategic combination of functionalities makes the title compound a highly sought-after intermediate for creating next-generation hole-transport layer (HTL) materials and hosts for phosphorescent OLEDs.

Synthetic Strategy: Ullmann Condensation vs. Buchwald-Hartwig Amination

The critical transformation in this synthesis is the formation of the C-N bond between the carbazole nitrogen and the naphthalene ring. Two primary catalytic methods dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

-

Buchwald-Hartwig Amination: This reaction is renowned for its high efficiency and broad substrate scope, proceeding via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5] It often utilizes bulky phosphine ligands to facilitate the reaction.[5]

-

Ullmann Condensation: A more classical approach, the Ullmann reaction typically employs a copper catalyst (often Cu(I) salts like CuI), a base, and a high-boiling point polar solvent.[6][7] While sometimes requiring harsher conditions than its palladium-catalyzed counterpart, it remains a cost-effective and powerful method for N-arylation, especially for heterocyclic amines like carbazole.[6]

For this guide, we will focus on the Ullmann-type condensation . This choice is predicated on its proven reliability for N-arylation of carbazoles, the lower cost of the copper catalyst, and the often simpler reaction setup that does not require sensitive, expensive phosphine ligands. A representative workflow is outlined below.

Caption: Synthetic workflow for the target compound.

Materials and Instrumentation

Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |

| 3,6-Dibromo-9H-carbazole | 6825-20-3 | 325.00 | Skin/eye/respiratory irritant[8][9] |

| 2-Bromonaphthalene | 580-13-2 | 207.07 | Harmful if swallowed, eye irritant[10][11][12] |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Skin/eye/respiratory irritant |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Serious eye irritant |

| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | Reproductive toxicity, irritant |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Skin/eye irritant, carcinogen |

| Hexanes | 110-54-3 | 86.18 | Flammable, irritant, neurotoxin |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, eye irritant |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | None |

Instrumentation

-

Magnetic stirrer with heating mantle

-

Schlenk flask or three-neck round-bottom flask with condenser

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

-

High-Performance Liquid Chromatography (HPLC) system

Detailed Experimental Protocol

Synthesis of Starting Material: 3,6-Dibromo-9H-carbazole

While commercially available, 3,6-dibromo-9H-carbazole can be readily synthesized from carbazole.

-

Reaction Setup: Dissolve carbazole (1 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Progress can be monitored by TLC.

-

Workup: Pour the reaction mixture into a beaker of water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or flash chromatography to yield 3,6-dibromo-9H-carbazole as a white or grey powder.[13]

Core Synthesis: Ullmann Condensation

This protocol is adapted from established procedures for the N-arylation of carbazole derivatives.[14]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1.0 eq.), 2-bromonaphthalene (1.5 eq.), copper(I) iodide (0.1 - 0.2 eq.), and anhydrous potassium carbonate (2.0 - 3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add anhydrous N,N-dimethylacetamide (DMA) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

-

Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring under the inert atmosphere for 18-24 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the starting carbazole.

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonia (e.g., 10-15%) to complex with the copper salts, and stir for 30 minutes. Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

-

Purification: The crude solid is purified by flash column chromatography on silica gel. A gradient eluent system, starting with pure hexanes and gradually increasing the polarity with dichloromethane or ethyl acetate, is effective for separating the product from unreacted starting materials and byproducts.

-

Recrystallization: The fractions containing the pure product are combined and concentrated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield this compound as a crystalline solid.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Mass Spectrometry: Will verify the molecular weight (Expected M.W. ~451.16 g/mol ).[15][16]

-

HPLC: To determine the purity of the final compound.

-

Melting Point: The measured melting point should be sharp and consistent with reported values (approx. 199 °C).[15]

-

Mechanistic Discussion: The Ullmann Condensation

The Ullmann condensation is believed to proceed through a copper-mediated catalytic cycle. While the precise mechanism can vary with substrates and conditions, a generally accepted pathway involves the following key steps:

-

Amine Deprotonation: The base (K₂CO₃) deprotonates the carbazole N-H, forming a carbazolide anion.

-

Oxidative Addition: The Cu(I) catalyst reacts with the aryl halide (2-bromonaphthalene) in an oxidative addition step to form a Cu(III) intermediate.

-

Ligand Exchange/Coordination: The carbazolide anion coordinates to the copper center, displacing the halide.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired this compound and regenerating the active Cu(I) catalyst.

Caption: Simplified catalytic cycle of the Ullmann reaction.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][10]

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and powdered reagents.[11][17]

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Data Summary

Reactant and Product Properties

| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Appearance |

| 3,6-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 325.00 | 211-214 | Grey powder[9] |

| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 52-55 | White/yellow solid |

| Product | C₂₂H₁₃Br₂N | 451.16 | ~199 [15] | Off-white/yellow solid |

Conclusion

The synthesis of this compound is a critical process for accessing advanced materials in organic electronics. The copper-catalyzed Ullmann condensation provides a reliable and scalable method for this transformation. By carefully controlling reaction conditions, employing an inert atmosphere, and performing rigorous purification, high-purity material can be obtained. Adherence to strict safety protocols is essential due to the hazardous nature of the reagents involved. This guide provides the foundational expertise for researchers to successfully implement this synthesis in their own laboratories.

References

- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. J. Am. Chem. Soc., 127(42), 14560-14561.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

- MSDS of 3,6-dibromo-9H-carbazole-1,2,4,5,7,8-d6. (n.d.).

-

PubChem. 2-Bromonaphthalene. Retrieved from PubChem. [Link]

- Sheng, Y., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.

-

EPFL. Palladium Catalyzed C-H Amination. Retrieved from EPFL. [Link]

- Hölzl, C., et al. (2021). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.

-

PubChem. 3,6-Dibromocarbazole. Retrieved from PubChem. [Link]

- Chou, H. H., & Cheng, C. H. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(13), 3460-3463.

-

ResearchGate. (2023, August 6). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

- Zhao, X., et al. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 81(17), 7849-7854.

- Kumar, S., & Kumar, K. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2859-2867.

- Banwell, M. G., et al. (2006). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 71(13), 4937-4947.

- Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society, 4559-4562.

-

ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from ResearchGate. [Link]

-

MDPI. (2020). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from MDPI. [Link]

- Kelly, J. M., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Infectious Diseases, 9(2), 328-349.

-

ChemBK. (2024, April 10). 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-. Retrieved from ChemBK. [Link]

-

Kobe University Repository. (2023, March 22). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Retrieved from Kobe University Repository. [Link]

-

ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives. Retrieved from ResearchGate. [Link]

- Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3021-3026.

-

Sciedco. 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole, Min. 98.0 (HPLC,N), 5 g. Retrieved from Sciedco. [Link]

-

Laboratoriumdiscounter. 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole >98.0%(HPLC)(N) 5g. Retrieved from Laboratoriumdiscounter. [Link]

-

Autech Scientific. 9-(2-Naphthalenyl)-3, 6-DibroMo-9H-carbazole, min 98%, 100 grams. Retrieved from Autech Scientific. [Link]

- Soltani, F., et al. (2016). Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. Medicinal Chemistry Research, 25, 1980-1991.

-

Mascotte. 3,6-Dibromo-9-(naphtalène-2-yl)-9H-carbazole CAS: 1221237-83-7. Retrieved from Mascotte. [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3,6-Dibromocarbazole | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 15. 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole >98.0%(HPLC)(N) 5g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]

- 16. calpaclab.com [calpaclab.com]

- 17. capotchem.cn [capotchem.cn]

- 18. 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole, 5G | Labscoop [labscoop.com]

photophysical properties of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole

An In-Depth Technical Guide to the Photophysical Properties of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole

Abstract

Carbazole-based functional materials are foundational to the advancement of organic electronics, offering a unique combination of thermal stability, charge-transport capability, and tunable optoelectronic characteristics.[1][2][3] This technical guide provides a comprehensive examination of this compound, a key molecular intermediate poised for the development of next-generation organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.[1] We delve into the molecule's structural significance, present a robust framework for its synthesis and characterization, and provide detailed, field-proven protocols for the empirical determination of its core photophysical properties. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of novel organic functional materials.

Introduction: A Molecule of Strategic Importance

This compound is a strategically designed organic semiconductor building block. Its utility stems from the synergistic interplay of its three core components:

-

The Carbazole Core: This nitrogen-containing heterocyclic system is electron-rich and provides a rigid, planar structure. It is renowned for its excellent hole-transporting properties and high thermal and electrochemical stability, making it a staple in materials for OLEDs and photovoltaics.[2][3]

-

The 9-(2-naphthalenyl) Substituent: Attachment of the bulky naphthalene group at the nitrogen atom serves multiple purposes. It enhances solubility and film-forming characteristics while also modulating the electronic energy levels (HOMO/LUMO) of the carbazole core, thereby tuning the molecule's absorption and emission profile.[1][4]

-

The 3,6-Dibromo Functionalities: The two bromine atoms are not merely passive substituents. They serve as highly versatile synthetic handles, providing reactive sites for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[1][5] This allows for the straightforward extension of the π-conjugated system, enabling the synthesis of complex polymers and dendrimers with tailored photophysical properties.[5]

This guide will provide the theoretical and practical framework necessary to fully characterize the photophysical potential of this important intermediate.

Synthesis and Structural Verification

A robust and reproducible synthesis is the bedrock of reliable material characterization. While multiple synthetic routes exist for carbazole derivatives, a common and effective approach involves a two-step process: N-arylation followed by selective bromination.

Proposed Synthetic Workflow

The logical pathway to the target compound involves first coupling 3,6-dibromo-9H-carbazole with 2-bromonaphthalene. An alternative, often employed for similar structures, is the bromination of the pre-formed 9-aryl-carbazole.[6]

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Materials: 3,6-Dibromo-9H-carbazole, 2-bromonaphthalene, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), N-Bromosuccinimide (NBS), Dichloromethane (DCM), Hexane.

Step 1: Synthesis of 9-(2-naphthalenyl)-9H-carbazole

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dibromo-9H-carbazole (1.0 eq.), 2-bromonaphthalene (1.5 eq.), CuI (0.1 eq.), and anhydrous K2CO3 (2.0 eq.).

-

Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the carbazole.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the product.

-

Filter the crude solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified 9-(2-naphthalenyl)-9H-carbazole (1.0 eq.) in DMF in a round-bottom flask, cooling the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.1 eq.) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the carbazole solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Precipitate the product by adding the reaction mixture to a large volume of water.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., DCM/hexane) to obtain the final product with high purity (>98%).[8]

Structural Verification: The identity and purity of the final compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight (C₂₂H₁₃Br₂N, MW: 451.16 g/mol ).[8]

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Theoretical & Computational Insights

Before empirical measurement, significant insight can be gained through computational chemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure and photophysical behavior of carbazole derivatives.[9]

-

Geometric Optimization (DFT): Ground-state geometry is optimized to understand the planarity and conformation of the molecule, which directly impacts π-conjugation.

-

Frontier Molecular Orbitals (DFT): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides a first approximation of the absorption energy. For carbazole systems, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by aryl substituents.[4]

-

Excited States (TD-DFT): TD-DFT calculations predict the energies of electronic transitions (e.g., S₀ → S₁), their corresponding oscillator strengths, and the character of these transitions (e.g., π-π* or charge-transfer), which allows for a theoretical prediction of the UV-Vis absorption spectrum.[9]

Caption: A typical computational workflow for photophysical prediction.

Experimental Photophysical Characterization

The following protocols provide a self-validating system for accurately determining the key photophysical parameters of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).

Protocol:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is highly soluble and that is transparent in the expected absorption region (e.g., Dichloromethane, Tetrahydrofuran, Toluene).

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M).

-

Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of the diluted solutions in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

-

Data Analysis:

-

Identify the λ_abs maxima from the spectra. The parent carbazole molecule typically shows strong absorption bands between 280-350 nm.[10][11]

-

Verify the Beer-Lambert law by plotting absorbance at λ_abs vs. concentration. A linear plot confirms that the molecule is not aggregating.

-

Calculate the molar absorption coefficient (ε) from the slope of the Beer-Lambert plot (ε = slope / path length).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum fluorescence emission (λ_em) and the Stokes shift.

Protocol:

-

Sample Preparation: Use one of the optically dilute solutions prepared for the absorption measurement (absorbance at the excitation wavelength should be < 0.1 to avoid inner-filter effects).

-

Excitation: Set the excitation wavelength (λ_ex) on the spectrofluorometer to a prominent absorption peak determined from the UV-Vis spectrum.

-

Measurement: Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to the near-IR. Ensure the instrument is set to provide corrected emission spectra.[12]

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λ_em).

-

Calculate the Stokes shift: Δν = (1/λ_abs) - (1/λ_em). This value is an indicator of the degree of structural relaxation in the excited state.

-

Expert Insight: Repeat the measurement in solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile) to probe for solvatochromism. A significant red-shift in λ_em with increasing solvent polarity can indicate a charge-transfer character in the excited state.[4]

-

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is highly reliable.[13][14]

Protocol Workflow:

Caption: Experimental workflow for relative quantum yield measurement.

Detailed Protocol:

-

Standard Selection: Choose a fluorescence standard whose emission range overlaps with the sample and has a well-documented quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Anthracene in ethanol, Φ_F = 0.27).[15][16]

-

Solution Preparation: Prepare a series of 5-6 optically dilute solutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.

-

Measurement: For each solution, measure the absorbance at the excitation wavelength (λ_ex) and the corrected fluorescence emission spectrum.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Gradient Plot: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis). The resulting plots should be linear and pass through the origin.

-

Calculation: Determine the slope (Gradient, Grad) of each line. The quantum yield of the sample (Φ_s) is calculated using the following equation:[13]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

-

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements. It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.

Protocol Outline:

-

Prepare an optically dilute, deoxygenated solution of the sample.

-

Use a TCSPC instrument to excite the sample at λ_ex.

-

Collect the fluorescence decay profile over time.

-

Measure the instrument response function (IRF) using a scattering solution.

-

Fit the decay curve using deconvolution software to extract the fluorescence lifetime(s) (τ_F). The decay is often modeled as a single or multi-exponential function.

Summary of Expected Photophysical Properties

While precise values require empirical measurement, we can predict the general characteristics of this compound based on its structure and data from related compounds.

| Property | Symbol | Measurement Technique | Expected Characteristics |

| Max. Absorption Wavelength | λ_abs | UV-Vis Spectroscopy | Multiple bands expected in the 280-360 nm range, characteristic of the carbazole and naphthalene π-systems.[10][11] |

| Molar Absorptivity | ε | UV-Vis Spectroscopy | High values (10⁴ - 10⁵ M⁻¹cm⁻¹), typical for π-π* transitions. |

| Max. Emission Wavelength | λ_em | Fluorescence Spectroscopy | Emission expected in the near-UV to blue region (350-450 nm). May exhibit some solvatochromism.[4][10] |

| Fluorescence Quantum Yield | Φ_F | Relative Spectrofluorimetry | Expected to be moderate. Functionalization can sometimes decrease the quantum yield compared to the parent carbazole.[15] |

| Fluorescence Lifetime | τ_F | TCSPC | Expected to be in the nanosecond range (1-15 ns), typical for fluorescent organic molecules.[15][17] |

Conclusion

This compound stands out as a high-value intermediate for materials science. Its architecture provides a robust platform for hole transport, while its naphthalenyl and dibromo substituents offer precise control over electronic properties and synthetic elaboration. The computational and experimental workflows detailed in this guide provide a comprehensive and rigorous framework for elucidating its photophysical properties. A thorough characterization, following these protocols, will enable researchers to confidently deploy this versatile building block in the design of next-generation organic electronic devices, paving the way for innovations in display technology, solid-state lighting, and sensing applications.

References

- ThaiScience. (n.d.). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Carbazole Intermediate for Next-Gen Electronics: 9-(2-Naphthyl)-3,6-Dibromo-9H-carbazole.

- Consensus. (2023, December 1). Carbazole core derivatives and their photophysical and electrochemical investigations supported by the theoretical calculations.

- ACS Publications. (2019, March 13). Theoretical Investigations on the Photophysical Properties for a Series of Symmetrical and Asymmetrical Carbazole-Based Cationic Two-Photon Fluorescent Probes: The Magic of Methyl Groups. The Journal of Physical Chemistry C.

- PMC - NIH. (n.d.). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking.

- RSC Publishing. (n.d.). The photochemistry and photophysics of benzoyl-carbazole.

- ChemBK. (2024, April 10). 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-.

- PMC - NIH. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Benchchem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.

- MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile.

- Optica Publishing Group. (2018, October 11). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory.

- YouTube. (2018, September 4). Fluorescence Quantum Yield and Lifetime.

- AAT Bioquest. (n.d.). Absorption [Carbazole].

- Benchchem. (n.d.). Synthesis routes of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole.

- (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

- Labscoop. (n.d.). 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole, 5G.

- (2025, August 6). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives.

- ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives.

- MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- Asian Publication Corporation. (2024, November 30). Synthesis and Characterization of Novel Carbazole Based Dyes.

- ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1....

- Ossila. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole.

- MDPI. (2021, March 21). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores.

- Kobe University. (2023, March 22). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit.

- National Institute of Standards and Technology. (n.d.). Carbazole - the NIST WebBook.

- PubChem. (n.d.). 9-(1-Naphthyl)carbazole | C22H15N | CID 626218.

- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.

- Amazon S3. (2024, September 20). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 5. ossila.com [ossila.com]

- 6. Synthesis routes of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole, 5G | Labscoop [labscoop.com]

- 9. thaiscience.info [thaiscience.info]

- 10. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 11. Carbazole [webbook.nist.gov]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. benchchem.com [benchchem.com]

- 14. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole (CAS: 1221237-83-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole, a key intermediate in the synthesis of advanced organic electronic materials. Carbazole-based compounds are fundamental building blocks for materials used in organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] This guide details the synthesis, purification, and characterization of this compound, and explores its applications in the development of next-generation OLEDs, with a focus on its role as a precursor to high-performance hole-transporting materials.

Introduction

This compound is a versatile organic compound characterized by a carbazole core functionalized with a naphthyl group at the 9-position and bromine atoms at the 3 and 6-positions. This specific substitution pattern offers a unique combination of properties and synthetic handles, making it a valuable intermediate for the synthesis of more complex conjugated molecules and polymers.[1] The bulky naphthyl group can influence the molecular packing and film-forming properties of subsequent materials, while the bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of extended π-conjugated systems.[1][2]

The primary application of this compound lies in the field of organic electronics, particularly in the development of materials for OLEDs. The carbazole moiety is known for its robust and tunable platform, which allows for the fine-tuning of electronic and optical properties necessary for efficient charge transport and emission in OLED devices.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1221237-83-7 | [3][4] |

| Molecular Formula | C₂₂H₁₃Br₂N | [3][4] |

| Molecular Weight | 451.15 g/mol | [4] |

| Appearance | White to light yellow to light orange powder/crystal | [5] |

| Purity | >98.0% (HPLC) | [5][6] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like chloroform and dichloromethane; sparingly soluble in ethanol; insoluble in water. | [7] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process, starting from commercially available 9H-carbazole. The first step involves the dibromination of the carbazole core, followed by the N-arylation with a suitable naphthalene derivative.

Step 1: Synthesis of 3,6-dibromo-9H-carbazole

The dibromination of 9H-carbazole is a well-established reaction, commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Sources

thermal stability of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole

An In-Depth Technical Guide to the Thermal Stability of 9-(2-Naphthalenyl)-3,6-dibromo-9H-carbazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a key intermediate in the synthesis of advanced materials for organic electronics.[1] The inherent thermal stability of this molecule is a critical parameter that dictates its processing window and the operational lifetime of devices in which it is incorporated, such as Organic Light-Emitting Diodes (OLEDs).[2] This document details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing the thermal properties of this compound. The causality behind experimental choices is explained, and the interpretation of the resulting data is discussed in the context of its application in high-performance electronic devices.

Introduction: The Significance of Thermal Stability in Carbazole Derivatives

Carbazole-based materials are a cornerstone in the field of organic electronics due to their excellent charge transport properties, high photoluminescence quantum yields, and the tunability of their electronic characteristics.[2][3] this compound serves as a versatile building block for the synthesis of more complex conjugated molecules and polymers used in the emissive and charge-transporting layers of OLEDs.[1][4]

The thermal stability of these materials is of paramount importance for several reasons:

-

Device Fabrication: Many fabrication processes for organic electronic devices involve thermal evaporation or solution processing at elevated temperatures. The active materials must withstand these temperatures without degradation.

-

Operational Lifetime: During operation, OLEDs can generate significant heat. Materials with poor thermal stability will degrade over time, leading to a decrease in device performance and a shortened lifespan.

-

Morphological Stability: The amorphous or crystalline morphology of the thin films in a device is crucial for its performance. High temperatures can induce morphological changes, such as crystallization, which can be detrimental to device efficiency.

This guide focuses on providing a detailed understanding of the thermal properties of this compound, offering researchers and drug development professionals the necessary insights for its effective application.

Experimental Characterization of Thermal Stability

The is primarily investigated using two complementary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is essential for determining the decomposition temperature of a material.

2.1.1. Experimental Protocol: TGA

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small amount of the this compound sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., platinum or alumina).[8]

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]

-

Data Acquisition: Record the sample mass as a function of temperature.

2.1.2. Data Interpretation

The TGA thermogram will show a plot of percentage weight loss versus temperature. The key parameter to extract is the decomposition temperature (Td) , which is often defined as the temperature at which 5% weight loss occurs. This value indicates the onset of thermal degradation.

2.1.3. Causality Behind Experimental Choices

-

Inert Atmosphere: An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the influence of oxygen, which can lead to oxidative decomposition at lower temperatures.

-

Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without excessively long experiment times.[8] It's important to note that the observed decomposition temperature can be influenced by the heating rate.[9]

Expected Thermal Properties of this compound

Quantitative Data Summary

| Thermal Property | Expected Range | Significance |

| Decomposition Temperature (Td) | > 350 °C | High Td indicates excellent thermal stability, suitable for high-temperature processing and ensuring long device lifetime. |

| Glass Transition Temperature (Tg) | 100 - 150 °C | A high Tg is desirable for maintaining the morphological stability of thin films in devices during operation. |

| Melting Temperature (Tm) | 131.0 to 135.0 °C [10] | The melting point defines the upper limit for solid-state processing. |

Molecular Structure and Thermal Decomposition

The high can be attributed to its rigid, aromatic structure. The carbazole, naphthalene, and bromine substituents all contribute to a high molecular weight and strong intermolecular interactions.

The thermal decomposition of brominated aromatic compounds often proceeds through the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. [11][12]This can be followed by further fragmentation of the aromatic rings at higher temperatures.

Implications for Materials Science and Drug Development

The excellent makes it a highly attractive building block for a variety of applications:

-

Organic Electronics: Its ability to withstand high processing temperatures allows for greater flexibility in device fabrication, including thermal evaporation techniques. The high Tg contributes to the long-term stability and reliability of OLEDs and other organic electronic devices. [1][2]* Pharmaceutical Research: While the primary application is in materials science, the carbazole scaffold is also of interest in medicinal chemistry. The thermal stability data is crucial for understanding the compound's shelf-life and for the development of stable pharmaceutical formulations. Halogenated carbazole derivatives are also being explored for applications such as bioimaging and photodynamic therapy. [13]

Conclusion

This technical guide has outlined the critical importance of thermal stability for this compound and has provided a detailed framework for its characterization using TGA and DSC. The high decomposition and glass transition temperatures expected for this compound underscore its suitability for demanding applications in organic electronics. The methodologies and interpretations presented herein provide a solid foundation for researchers and professionals working with this and related carbazole derivatives.

References

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC traces of a) pyrene 1a and b) carbazole 2a. Heating rate 10 uC min.... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]

-

Journal of Thermal Analysis and Calorimetry. (1995). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Carbazole Intermediate for Next-Gen Electronics: 9-(2-Naphthyl)-3,6-Dibromo-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). b: TGA thermogram of treated sample of carbazole. Retrieved from [Link]

-

MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

ScienceDirect. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical study of three new benzothiazole-fused carbazole derivatives. Retrieved from [Link]

-

Laboratory In Consulting. (n.d.). DSC and TG analysis. Retrieved from [Link]

-

Charles Darwin University Research Portal. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

-

MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Retrieved from [Link]

-

Charles Darwin University Research Portal. (2023). Thermal decomposition mechanism of F-3020, end-capped brominated epoxy flame retardant. Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Sciedco. (n.d.). 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole, Min. 98.0 (HPLC,N), 5 g. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbazole (CAS 86-74-8). Retrieved from [Link]

-

ThaiJo. (2021). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

-

RSC Publishing. (n.d.). Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy. Retrieved from [Link]

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 4. ossila.com [ossila.com]

- 5. mt.com [mt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. mdpi.com [mdpi.com]

- 10. 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)- [acrospharma.co.kr]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 13. Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole, a specialized carbazole derivative of interest in organic electronics. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes predictive analysis based on molecular structure and presents a robust, field-proven experimental protocol for accurate solubility determination. It is intended for researchers, chemists, and materials scientists engaged in the development of solution-processed organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications where solubility is a critical parameter for device fabrication and performance.[1][2]

Introduction: The Critical Role of Solubility in Advanced Materials

This compound belongs to a class of carbazole-based organic semiconductors that are foundational to the development of next-generation electronic devices.[1][2][3] The utility of such materials in technologies like OLEDs is often predicated on their ability to be processed from solution, for example, via spin coating or inkjet printing.[4][2] This approach offers significant advantages over traditional vacuum deposition, including lower manufacturing costs and suitability for large-area device fabrication.

The success of any solution-based process hinges directly on the solubility of the material in a given organic solvent. Poor solubility can lead to:

-

Incomplete dissolution and particulate contamination.

-

Low concentration inks, resulting in suboptimal film thickness and morphology.

-

Device-to-device variability and poor performance.

Therefore, a thorough understanding of the solubility characteristics of this compound is not merely an academic exercise but a prerequisite for its practical application and process optimization. This guide provides the theoretical and practical tools necessary to characterize its solubility profile effectively.

Theoretical Framework and Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is sufficient to overcome the existing solute-solute and solvent-solvent interactions.

Molecular Structure Analysis

Let's dissect the structure of this compound to predict its behavior.

Caption: Molecular structure of the target compound.

-

Large Aromatic System: The core structure consists of a carbazole moiety and a naphthalenyl group. This extensive, rigid, and planar aromatic system leads to strong π-π stacking interactions between solute molecules. These interactions must be overcome by the solvent.

-

Nonpolar Character: The molecule is dominated by carbon-carbon and carbon-hydrogen bonds, giving it a predominantly nonpolar (hydrophobic) character.[7]

-

Halogenation: The two bromine atoms (3,6-dibromo) increase the molecular weight and introduce some polarity due to the electronegativity of bromine. However, their symmetric placement may reduce the overall molecular dipole moment. Halogenated aromatics often exhibit good solubility in chlorinated solvents.

-

Lack of Hydrogen Bonding: Crucially, the nitrogen atom's lone pair is part of the aromatic system, and there are no hydrogen bond donors (like -OH or -NH). This predicts poor solubility in protic solvents like water, methanol, or ethanol.[6][8]

Predicted Solubility Profile

Based on the structural analysis, we can hypothesize the compound's solubility across different solvent classes. This serves as a starting point for experimental verification.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Mesitylene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the solute, effectively disrupting solute-solute stacking. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene (ODCB) | High to Moderate | These solvents have the polarity and dispersion forces needed to interact with the large, halogenated aromatic structure.[9] |

| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Moderate to Low | Solvents like THF and DMF can dissolve a wide range of organic compounds.[6][8] Their polarity might be sufficient to solvate the molecule. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The dispersion forces of aliphatic solvents are likely insufficient to overcome the strong π-π stacking of the solute molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very Low / Insoluble | The lack of hydrogen bonding capability in the solute prevents effective interaction with these solvents.[10] |

| Ethers (non-cyclic) | Diethyl Ether | Low | Lower polarity compared to THF, likely insufficient for good solvation. |

This predictive framework is a powerful tool for initial solvent screening, saving significant time and resources in the lab. A more advanced predictive tool is the use of Hansen Solubility Parameters (HSP), which breaks down solubility into dispersion, polar, and hydrogen bonding components.[11][12][13]

Experimental Determination of Solubility

A precise, quantitative measurement of solubility is essential. The following protocol describes the widely accepted isothermal equilibrium method, which ensures that the solvent is fully saturated with the solute at a specific temperature.

Materials and Apparatus

-

Solute: this compound (ensure high purity, >99%)

-

Solvents: High-purity (e.g., HPLC grade) solvents from the classes listed in Table 1.

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Ultrasonic bath.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material).

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

-

Experimental Workflow

The following diagram illustrates the step-by-step process for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of the solid solute to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium. Record the mass accurately.

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.

-

Initial Dispersion: Cap the vial tightly and place it in an ultrasonic bath for 10-15 minutes. This step breaks up any aggregates and accelerates the initial dissolution process.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 °C). Agitate the mixture for at least 24 hours. A 48-hour period is recommended to ensure true equilibrium is reached, especially for sparingly soluble compounds.

-

Settling: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for 2-4 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This critical step removes any microscopic undissolved particles that could falsely inflate the measured concentration.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

UV-Vis: Create a calibration curve of absorbance vs. concentration using solutions of known concentration. Use the absorbance of the diluted sample to determine its concentration.

-

HPLC: Create a calibration curve of peak area vs. concentration. Use the peak area of the diluted sample to determine its concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table for easy comparison. This allows for rapid identification of optimal solvents for specific applications.

Table 2: Experimental Solubility Data Template (at 25.0 °C)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Toluene | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |

| Dichloromethane | [Experimental Value] | [Calculated Value] | e.g., Clear, pale yellow solution |

| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | e.g., Significant undissolved solid |

| Hexane | [Experimental Value] | [Calculated Value] | e.g., Essentially insoluble |

| ...other solvents... | ... | ... | ... |

Interpreting the Results: The quantitative data will validate or refine the predictions made in Section 2. High solubility in solvents like toluene or ODCB would confirm their suitability for spin coating. Moderate solubility in a solvent like THF might be acceptable for certain applications or require process adjustments like heating. The data provides a crucial foundation for developing formulation strategies and optimizing device fabrication protocols.

Conclusion

This guide has provided a dual approach to understanding the solubility of this compound. By combining theoretical prediction based on molecular structure with a rigorous experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this material. This knowledge is fundamental for advancing the use of carbazole derivatives in solution-processed organic electronics, enabling rational solvent selection, process optimization, and the fabrication of high-performance devices. The methodologies described herein are robust, adhere to established scientific principles, and provide a reliable framework for solubility studies of novel organic materials.

References

- Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. ELORPrintTec - Université de Bordeaux.

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

-

Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. Oriental Journal of Chemistry. Available at: [Link]

-

Carbazole - Solubility of Things. Solubility of Things. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

-

Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. ACS Publications. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. Available at: [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. Available at: [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

-

An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. RSC Publishing. Available at: [Link]

-

Hansen Solubility Parameters 2000.pdf. Purdue University. Available at: [Link]

-

Solubility of Organic Compounds. University of Calgary. Available at: [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Semantic Scholar. Available at: [Link]

-

Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. ResearchGate. Available at: [Link]

-

Solubility Data Series. IUPAC. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

-

9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-. ChemBK. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. Available at: [Link]

-

Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ). ResearchGate. Available at: [Link]

-

Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials (RSC Publishing). Available at: [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

-

Carbazole. Wikipedia. Available at: [Link]

-

(PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). ResearchGate. Available at: [Link])

-

(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. ResearchGate. Available at: [Link])

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Semantic Scholar. Available at: [Link]

-

Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials [elorprinttec.u-bordeaux.fr]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. paint.org [paint.org]

A Comprehensive Guide to the Purity Analysis of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole

Foreword: The Imperative of Purity in Advanced Materials

Introduction to 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole: A Molecule of Interest

This compound is a key building block in the synthesis of high-performance organic semiconductors.[2][3] Its rigid carbazole core, coupled with the extended conjugation from the naphthalene moiety and the reactive bromine sites, makes it a versatile precursor for polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][4] Given its intended use in high-tech applications, a rigorous purity analysis is paramount.

Potential Impurities:

The purity of this compound can be compromised by several factors stemming from its synthesis:[5]

-

Unreacted Starting Materials: Residual carbazole, 2-bromonaphthalene, or N-bromosuccinimide (NBS) from the synthetic process.

-

By-products: Monobrominated or tribrominated carbazole species, as well as isomers with bromine at different positions.[5]

-

Degradation Products: Compounds formed due to exposure to light, heat, or atmospheric oxygen.[5]

This guide will detail a suite of analytical techniques to identify and quantify these potential impurities.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative purity assessment of non-volatile organic compounds like this compound.[5][6] Its high resolution enables the separation of the main compound from closely related impurities.[5][7]

The Rationale Behind Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of the molecule. A C18 column provides excellent hydrophobic selectivity, leading to good retention and separation of the target compound and its potential non-polar impurities.[5][6] UV detection is employed due to the chromophoric nature of the carbazole and naphthalene rings, which exhibit strong absorbance in the UV region.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust method for determining the purity of this compound.

Table 1: HPLC Method Parameters [5][6]

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 20 minutes |

Workflow for HPLC Purity Determination:

Caption: Workflow for HPLC Purity Determination.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6] A purity level of >98% is often required for use in electronic devices.[2]

Structural Confirmation and Impurity Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides quantitative purity, it does not inherently identify the chemical structures of the peaks. For this, we turn to Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities.[6] For halogenated compounds, MS provides a distinct isotopic signature.[8][9][10]

The Isotopic Signature of Dibrominated Compounds:

Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[8][9] A molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum with a relative intensity ratio of approximately 1:2:1. This provides a definitive confirmation of the presence of two bromine atoms in the molecule.

Table 2: Expected Isotopic Pattern for this compound (C₂₂H₁₃Br₂N)

| Ion | m/z (calculated) | Relative Abundance |

| [M]⁺ (²x⁷⁹Br) | 448.95 | ~25% |

| [M+2]⁺ (¹x⁷⁹Br, ¹x⁸¹Br) | 450.95 | ~50% |

| [M+4]⁺ (²x⁸¹Br) | 452.95 | ~25% |

Experimental Protocol: ESI-MS

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[6]

-

Mode: Positive ion mode.[6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).[6]

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. Analyze the spectrum for the [M+H]⁺ ion cluster corresponding to the molecular weight of the target compound and its characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and the identification of structurally similar impurities.[6][11][12] Both ¹H and ¹³C NMR should be employed.[6][13]

¹H NMR Analysis:

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key features to look for include:

-

The distinct aromatic protons of the carbazole and naphthalene moieties.

-

The absence of an N-H proton signal, confirming the substitution at the 9-position.

-

The integration of the proton signals should correspond to the expected number of protons in the molecule.

¹³C NMR Analysis:

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This is particularly useful for confirming the substitution pattern on the carbazole ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: NMR spectrometer (400 MHz or higher).[6]

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).[6][13]

-

Analysis: Record and analyze the ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with expected values to confirm the structure and identify any impurity signals.[14][15][16]

Caption: NMR Analysis Workflow for Structural Confirmation.

Thermal Properties and Purity: TGA and DSC

Thermal analysis techniques provide valuable information about the thermal stability and purity of the material.[17][18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[19] It is useful for determining the decomposition temperature and identifying the presence of volatile impurities or residual solvents.[19][20] A pure, solvent-free sample of this compound should exhibit a single, sharp weight loss step at its decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[19] For a crystalline solid, DSC can be used to determine the melting point and the enthalpy of fusion. A sharp melting endotherm is indicative of high purity.[21] Broadened melting peaks suggest the presence of impurities.[21]

Table 3: Thermal Analysis Techniques for Purity Assessment [18][19]

| Technique | Information Provided | Indication of Purity |

| TGA | Thermal stability, decomposition temperature, presence of volatile impurities. | Single, sharp weight loss at high temperature. |

| DSC | Melting point, enthalpy of fusion, presence of crystalline impurities. | Sharp, well-defined melting peak. |

Experimental Protocol: TGA/DSC

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in an aluminum or platinum pan.

-

Atmosphere: Inert atmosphere (e.g., Nitrogen) to prevent oxidation.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min).

-

Analysis: Analyze the resulting TGA and DSC curves for weight loss events and thermal transitions.

Summary: An Integrated Approach to Purity Verification

A single analytical technique is insufficient to definitively establish the purity of a high-performance material like this compound. A comprehensive and self-validating approach that integrates the findings from multiple orthogonal techniques is essential.

Caption: Integrated Analytical Strategy for Purity Verification.